molecular formula C21H17ClN4O B12927008 n-(2-Aminophenyl)-4-((4-chloro-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-01-1

n-(2-Aminophenyl)-4-((4-chloro-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B12927008
CAS No.: 920315-01-1
M. Wt: 376.8 g/mol
InChI Key: BOMAYPKRHUJNRN-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide is a benzamide-derived small molecule featuring a 2-aminophenyl group attached to the benzamide core and a 4-chloroindazole substituent linked via a methylene bridge. The 2-aminophenyl group introduces hydrogen-bonding capabilities, which may influence solubility and intermolecular interactions .

Properties

CAS No.

920315-01-1

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(4-chloroindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C21H17ClN4O/c22-17-4-3-7-20-16(17)12-24-26(20)13-14-8-10-15(11-9-14)21(27)25-19-6-2-1-5-18(19)23/h1-12H,13,23H2,(H,25,27)

InChI Key

BOMAYPKRHUJNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC=C4)Cl

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21H17ClN4O
  • Molar Mass : 376.84 g/mol
  • CAS Number : 920315-19-1

The structure includes an aniline moiety linked to a benzamide group and an indazole derivative, with a chloro substituent on the indazole ring, which is crucial for its biological properties .

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : The compound appears to inhibit specific molecular targets involved in tumor growth, potentially affecting pathways related to cell proliferation and apoptosis.
  • Binding Affinity : The chloro substituent enhances binding affinity to biological targets, which may contribute to its efficacy in modulating cancer-related pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth .
    • A comparative study highlighted that compounds with similar structures but different substitutions exhibited varying levels of activity, suggesting the importance of specific functional groups in enhancing anticancer efficacy .
  • In Vivo Studies :
    • Animal models have further confirmed the compound's ability to inhibit tumor growth. In xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Chloro Substitution : The presence of the chloro group on the indazole ring is linked to enhanced selectivity and potency against certain biological targets compared to similar compounds without this substitution .
Compound NameStructural FeaturesBiological Activity
N-(5-Amino-1H-indazol-3-yl)benzamideIndazole core with amino groupPotential anti-cancer activity
N-(5-Hydroxy-1H-indazol-3-yl)benzamideIndazole core with hydroxyl groupAntioxidant properties
N-(2-Aminophenyl)-4-(3-methylindazol-1-yl)methyl)benzamideSimilar structure with methyl substitutionVarying anti-cancer properties

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to n-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide exhibit potential as PD-1/PD-L1 modulators , which are crucial in cancer immunotherapy. The modulation of these pathways can enhance the immune response against tumors, making it a promising candidate for cancer treatment .

Inhibition of Protein Kinases

Research has demonstrated that the indazole derivatives can act as inhibitors of specific protein kinases involved in cancer progression and metastasis. The presence of the chloro group on the indazole ring enhances the compound's binding affinity to target proteins, thus inhibiting their activity effectively .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The mechanism involves the modulation of neuroinflammatory pathways, which is critical for protecting neuronal cells from damage .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerPD-1/PD-L1 modulationWO2023250335A1
Protein Kinase InhibitionTargeting specific kinases involved in tumor growthWO2023250335A1
NeuroprotectionModulation of neuroinflammatory pathways

Case Study 1: PD-1/PD-L1 Modulation

In a study published in 2023, researchers investigated the efficacy of various indazole derivatives, including this compound, in modulating PD-1/PD-L1 interactions in vitro. The results indicated a significant reduction in tumor cell proliferation when treated with this compound, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound resulted in reduced markers of apoptosis and inflammation, indicating its potential therapeutic role in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with benzimidazole and benzamide derivatives reported in the literature. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Unique Features
N-(2-Aminophenyl)-4-((4-chloro-1H-indazol-1-yl)methyl)benzamide (Target) Benzamide + Indazole - 4-Chloroindazole
- 2-Aminophenyl
Bicyclic indazole with Cl enhances rigidity and electronic effects .
N-((2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (Compound 5, ) Benzamide + Benzimidazole - 5-Chlorobenzimidazole
- Phenyl group
Benzimidazole core offers planar aromaticity but lacks indazole's dual N atoms .
N-(2-{[4-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-4-methyl-N-(propan-2-yl)benzamide () Benzamide + Imidazole - 4-Chlorophenyl
- Isopropyl group
Imidazole ring introduces basicity; bulky isopropyl may reduce solubility .

Spectroscopic and Physicochemical Properties

  • FTIR Data :

    • The target compound’s C-Cl stretch (observed at ~750 cm⁻¹ in indazole derivatives) is distinct from benzimidazole analogs (e.g., Compound 5 in : C-Cl at ~690 cm⁻¹) due to differences in ring electronic environments .
    • NH stretches (3300–3500 cm⁻¹) are broader in the target compound compared to Compound 5, likely due to the indazole’s hydrogen-bonding capacity .
  • 1H NMR :

    • The methylene bridge (-CH₂-) in the target compound resonates at δ 4.5–5.0 ppm, similar to analogs in . However, the indazole protons (δ 7.8–8.2 ppm) are deshielded relative to benzimidazole protons (δ 7.3–7.6 ppm) .

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